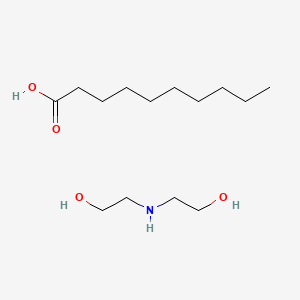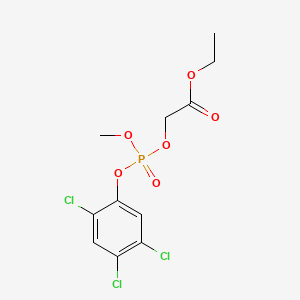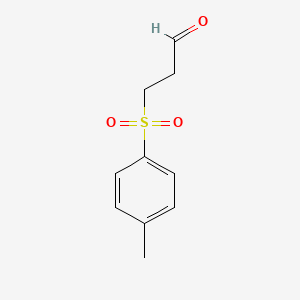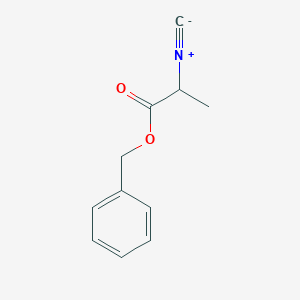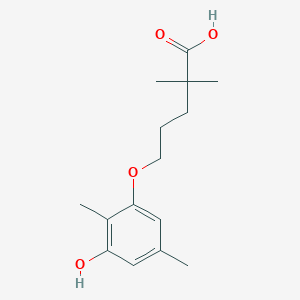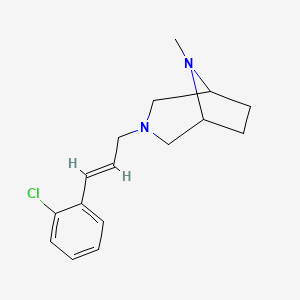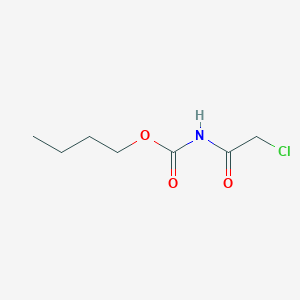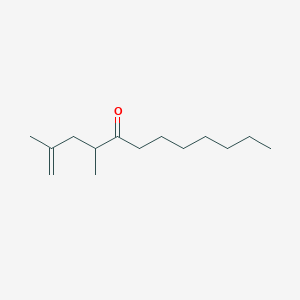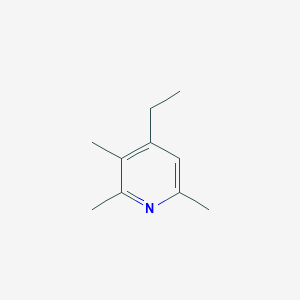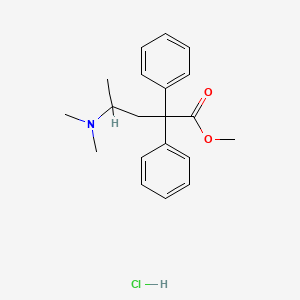
Pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride is a complex organic compound with a unique structure. It is characterized by the presence of a pentanoic acid backbone with dimethyl and diphenyl substitutions, and a methyl ester functional group. The hydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride typically involves multiple steps. One common approach is the esterification of pentanoic acid derivatives with methanol in the presence of an acid catalyst. The dimethyl and diphenyl groups are introduced through specific substitution reactions, often involving organometallic reagents or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality. The hydrochloride salt is typically formed by reacting the ester with hydrochloric acid under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The dimethyl and diphenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, 2,2-dimethyl-, methyl ester: This compound has a similar ester functional group but lacks the diphenyl substitution.
Pentanoic acid, 4-methyl-, methyl ester: This compound has a simpler structure with only a single methyl substitution.
Pentanedioic acid, 2,4-dimethyl-, dimethyl ester: This compound has two ester groups and a different substitution pattern.
Uniqueness
Pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both dimethyl and diphenyl groups, along with the ester and hydrochloride functionalities, provides a distinct set of chemical and physical properties that differentiate it from similar compounds.
Eigenschaften
CAS-Nummer |
63979-47-5 |
|---|---|
Molekularformel |
C20H26ClNO2 |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
methyl 4-(dimethylamino)-2,2-diphenylpentanoate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-16(21(2)3)15-20(19(22)23-4,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,16H,15H2,1-4H3;1H |
InChI-Schlüssel |
FEQRJVHEMSQPFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




